molecular formula C19H23BrO6 B13083559 Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate CAS No. 869592-29-0

Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate

Cat. No.: B13083559
CAS No.: 869592-29-0
M. Wt: 427.3 g/mol
InChI Key: NGYBOKVDHWTDRR-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is an organic compound with the chemical formula C18H21BrO6. It is known for its distinct properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate typically involves the reaction of diethyl malonate with 4-bromobenzaldehyde under basic conditions, followed by acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.

    Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate: Contains a fluorine atom in place of bromine.

    Diethyl 2,4-diacetyl-3-(4-methylphenyl)pentanedioate: Features a methyl group instead of bromine

Uniqueness

Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents .

Properties

CAS No.

869592-29-0

Molecular Formula

C19H23BrO6

Molecular Weight

427.3 g/mol

IUPAC Name

diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate

InChI

InChI=1S/C19H23BrO6/c1-5-25-18(23)15(11(3)21)17(13-7-9-14(20)10-8-13)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3

InChI Key

NGYBOKVDHWTDRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Br)C(C(=O)C)C(=O)OCC)C(=O)C

Origin of Product

United States

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